N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
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Overview
Description
“N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine” is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of triazole derivatives, including “this compound”, can be analyzed using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS . These techniques help in identifying the structure of new psychoactive substances .Scientific Research Applications
Optical Device Applications
One study investigated the synthesis and third-order nonlinear optical properties of a compound related to the requested chemical structure. The compound demonstrated a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with an increase in excitation intensity. This suggests its potential use as an optical limiter in optical device applications (Rahulan et al., 2014).
Pharmacological Research Tool
Another study discovered a nonpeptidic agonist of the urotensin-II receptor, showcasing a chemical structure with similarities to the requested compound. This agonist was identified as a potential pharmacological research tool and a prospective drug lead, highlighting its significance in pharmacological and biomedical research (Croston et al., 2002).
Synthesis and Structural Analysis
Further research focused on the preparation and N-alkylation of 4-aryl-1,2,4-triazoles, a process fundamental to the creation of symmetrically and nonsymmetrically substituted bistriazolium salts. This work lays the groundwork for the synthesis of complexes with potential applications in various chemical fields (Holm et al., 2010).
Neurokinin-1 Receptor Antagonist
Research into the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration emphasizes the compound's relevance in clinical settings. This study showcases the compound's effectiveness in pre-clinical tests related to emesis and depression, underlining its therapeutic potential (Harrison et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that both indole derivatives and 1,2,3-triazoles have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarities with indole derivatives and 1,2,3-triazoles, it can be hypothesized that it might interact with its targets causing changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might also affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound might have potential therapeutic applications .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-6-9(13)8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVUXIAHQJUOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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